![molecular formula C26H29N5O4 B2467600 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-88-4](/img/structure/B2467600.png)
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurodegenerative Disease Treatment
Multitarget Drugs for Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) on 8‐benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones, which are structurally related to the compound , highlighted their potential as multitarget drugs. These compounds were designed to improve water solubility and were found to act as potent dual‐target‐directed A1/A2A adenosine receptor antagonists. This dual action is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, showing advantages over single-target therapeutics (Brunschweiger et al., 2014).
Dual-Target Directed Ligands : Załuski et al. (2019) developed novel compounds combining A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B), aiming for neuroprotective effects, particularly in Parkinson's disease. The research suggests that these compounds, by addressing multiple targets relevant for neurodegenerative diseases, might provide symptomatic relief and disease-modifying effects (Załuski et al., 2019).
Cancer Treatment
Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored the synthesis and cytotoxic activity of derivatives related to the chemical compound, particularly 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione derivatives. These compounds demonstrated potent cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Deady et al., 2003).
Anticancer Activity of Purine-diones and Pyridopyrimidine-diones : Hayallah (2017) synthesized olomoucine analogs with a focus on anticancer activity. These compounds were tested against the human breast cancer cell line MCF-7, with several showing promising inhibitory activity. This research contributes to the development of novel anticancer agents based on purine-dione and pyridopyrimidine-dione frameworks (Hayallah, 2017).
作用機序
Target of Action
The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria .
Biochemical Pathways
The compound’s action on bacterial RNAP affects the transcription process in bacteria. By inhibiting RNAP, the compound disrupts the synthesis of RNA, which is a critical step in protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
The compound’s efficacy against various bacterial strains suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-13-29(20-11-10-19(34-4)12-21(20)35-5)25-27-23-22(30(25)14-16)24(32)31(26(33)28(23)3)15-18-9-7-6-8-17(18)2/h6-12,16H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMJUVBJQGEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。